REACTION_CXSMILES
|
C(O[C:9]1C=[CH:13][C:12]([C:15]2[CH:16]=[C:17]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:18](=[O:21])[NH:19][N:20]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl.Cl.[NH2:29]N>C(O)C>[N:29]1[CH:9]=[CH:10][CH:11]=[C:12]([C:15]2[CH:16]=[C:17]([C:22]([O:24][CH2:25][CH3:26])=[O:23])[C:18](=[O:21])[NH:19][N:20]=2)[CH:13]=1 |f:1.2.3|
|
Name
|
ethyl 6-[4-(benzyloxy)phenyl]-3-oxo-2,3-dihydropyridazine-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C=1C=C(C(NN1)=O)C(=O)OCC
|
Name
|
diethyl hydroxy(pyridin-3-oxoethyl)malonate
|
Quantity
|
8.85 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.67 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.NN
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after recrystallization from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C(C(NN1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |